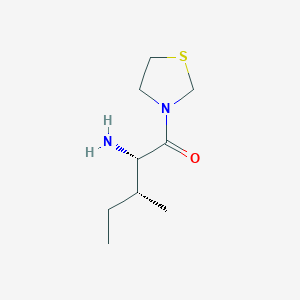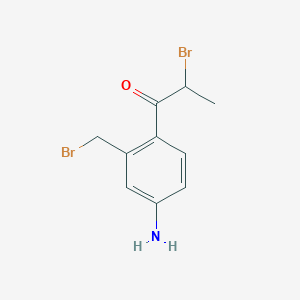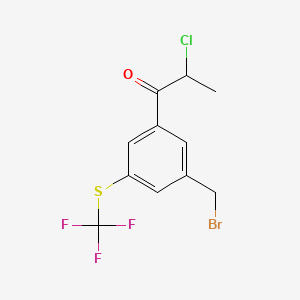
1-(3,4-Bis(methylthio)phenyl)-1-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Bis(methylthio)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of bromine, sulfur, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(3,4-Bis(methylthio)phenyl)propan-2-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Bis(methylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohols.
Applications De Recherche Scientifique
1-(3,4-Bis(methylthio)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,4-Bis(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the sulfur atoms can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or receptors, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethylthio)phenyl)-1-bromopropan-2-one: Similar structure but with different substituents on the phenyl ring.
1-(3,4-Bis(methylthio)phenyl)-1-chloropropan-2-one: Similar structure but with chlorine instead of bromine.
1-(3,4-Bis(methylthio)phenyl)-1-iodopropan-2-one: Similar structure but with iodine instead of bromine.
This comprehensive overview highlights the significance of 1-(3,4-Bis(methylthio)phenyl)-1-bromopropan-2-one in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H13BrOS2 |
|---|---|
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
1-[3,4-bis(methylsulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H13BrOS2/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-6,11H,1-3H3 |
Clé InChI |
CDTUGQVJIJRXMV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)SC)SC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)



![Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)

![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)




